4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as P2X7 receptor antagonist, which is a type of drug that can block the activity of P2X7 receptors in the body.
Wissenschaftliche Forschungsanwendungen
4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide has shown promising results in various scientific research applications. One of the primary applications of this compound is in the development of drugs that can target P2X7 receptors. P2X7 receptors are a type of ion channel that is involved in various physiological processes, including inflammation, pain, and immune response. By blocking the activity of P2X7 receptors, drugs that contain 4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide can potentially treat various diseases, including chronic pain, autoimmune diseases, and cancer.
Wirkmechanismus
The mechanism of action of 4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide involves blocking the activity of P2X7 receptors. P2X7 receptors are involved in various physiological processes, including the release of pro-inflammatory cytokines, cell death, and the activation of immune cells. By blocking the activity of P2X7 receptors, drugs that contain 4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide can reduce inflammation, prevent cell death, and modulate immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide have been extensively studied. One of the primary effects of this compound is the reduction of inflammation. Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases, including arthritis, diabetes, and cancer. By blocking the activity of P2X7 receptors, drugs that contain 4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide can reduce inflammation and potentially treat various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide in lab experiments is its specificity. This compound can specifically target P2X7 receptors, which can reduce the risk of off-target effects. However, one of the limitations of using this compound is its potential toxicity. High doses of 4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide can cause cytotoxicity and cell death, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide. One of the primary directions is the development of drugs that can target P2X7 receptors for the treatment of various diseases. Another direction is the study of the potential toxicity of this compound and the development of strategies to reduce its toxicity. Additionally, the study of the structure-activity relationship of 4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide can lead to the development of more potent and specific drugs that can target P2X7 receptors.
Synthesemethoden
The synthesis of 4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide involves several steps. The first step is the synthesis of 4-chloro-N-(1-pyrazol-1-ylpropan-2-yl)benzamide by reacting 4-chloro-benzoyl chloride with 1-(pyrazol-1-yl)propan-2-amine. This intermediate is then reacted with formaldehyde and ammonium chloride to form 4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide.
Eigenschaften
IUPAC Name |
4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-11(10-18-8-2-7-16-18)17-14(19)13-5-3-12(9-15)4-6-13/h2-8,11H,9-10,15H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNWLBGRMNIYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NC(=O)C2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.